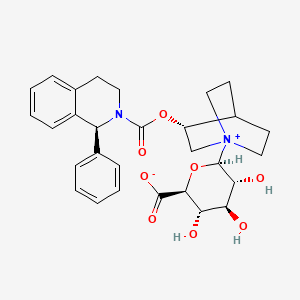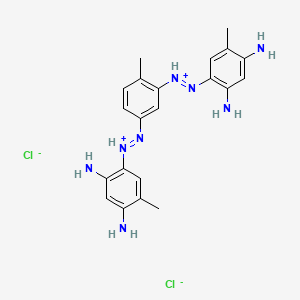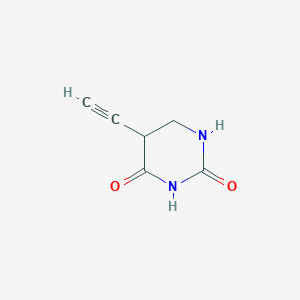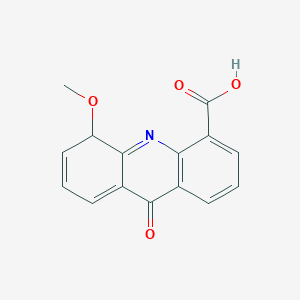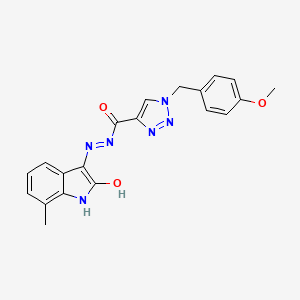
MARK4 inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MARK4 inhibitor 1 is a potent and selective inhibitor of microtubule affinity-regulating kinase 4 (MARK4). This compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis . MARK4 is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell division, cell cycle control, and microtubule dynamics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
MARK4 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities
科学研究应用
MARK4 inhibitor 1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis. It is being studied for its potential use in developing new anticancer therapies.
Neurodegenerative Disorders: This compound is being explored for its potential in treating neurodegenerative disorders such as Alzheimer’s disease. The compound’s ability to inhibit tau phosphorylation makes it a promising candidate for therapeutic development.
Metabolic Disorders: The compound is also being investigated for its role in treating metabolic disorders such as diabetes and obesity. MARK4’s involvement in various signaling pathways makes it a potential target for drug development in these areas.
作用机制
MARK4 inhibitor 1 exerts its effects by inhibiting the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 phosphorylates microtubule-associated proteins, causing their detachment from microtubules and increasing microtubule dynamics . By inhibiting MARK4, the compound prevents the phosphorylation of these proteins, thereby stabilizing microtubules and disrupting cellular processes such as cell division and migration . This mechanism is particularly important in cancer cells, where increased microtubule dynamics contribute to uncontrolled cell proliferation and metastasis .
相似化合物的比较
MARK4 inhibitor 1 is unique in its high selectivity and potency as a MARK4 inhibitor. It has been compared with other similar compounds, including:
Vanillin-Isatin Hybrids: These compounds have shown significant MARK4 inhibitory potential and are being studied for their anticancer activities.
Acetylcholinesterase Inhibitors: Compounds such as donepezil and rivastigmine tartrate have been shown to inhibit MARK4 and are being explored for their potential in treating Alzheimer’s disease.
Rosmarinic Acid: This natural compound has demonstrated MARK4 inhibitory activity and is being investigated for its anticancer effects.
This compound stands out due to its high binding affinity and strong inhibitory potential, making it a promising candidate for further research and development in various therapeutic areas.
属性
分子式 |
C20H18N6O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3 |
InChI 键 |
KACGMLSYPGROFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


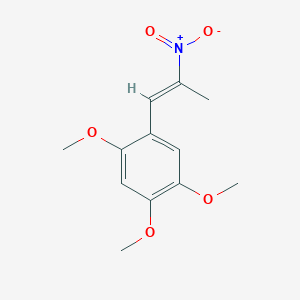
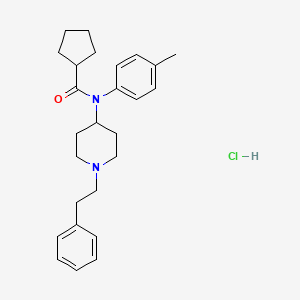
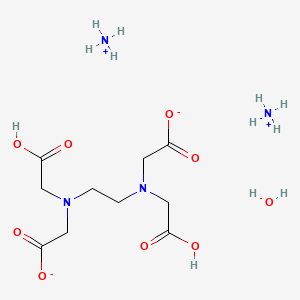
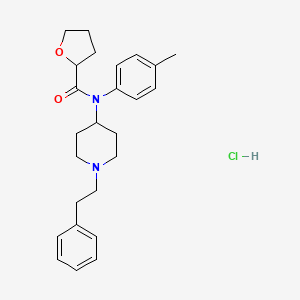
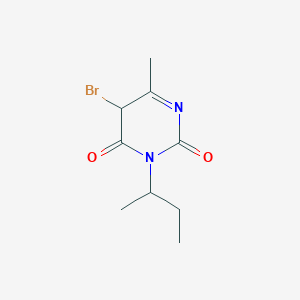
![4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)
![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)
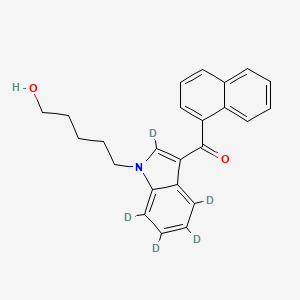
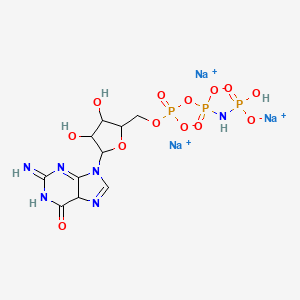
![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
